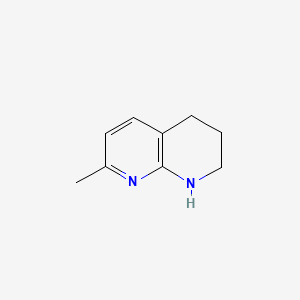

![molecular formula C14H10O4 B1290192 [1,1'-Biphenyl]-2,3'-dicarboxylic acid CAS No. 606-75-7](/img/structure/B1290192.png)

[1,1'-Biphenyl]-2,3'-dicarboxylic acid

Übersicht

Beschreibung

Biphenyl, also known as diphenyl or phenylbenzene, is an organic compound that forms colorless crystals . It is an aromatic hydrocarbon with a molecular formula (C6H5)2 . It is notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .

Synthesis Analysis

Biphenyl derivatives containing either azide or acetylene functional groups were inserted into UiO-67 metal organic frameworks (MOFs) via post synthetic linker exchange . Sequential and orthogonal click reactions could be performed on these modified MOFs by incubating the crystals with small molecule substrates bearing azide or acetylene groups in the presence of a copper catalyst .Molecular Structure Analysis

The biphenyl molecule consists of two connected phenyl rings .Chemical Reactions Analysis

Acid-base reactions are by far the most common types of reactions in biological systems . The Arrhenius acid-base model applies only when water is the solvent . The Arrhenius model also falsely implies that there are free protons (H+) roaming around in water and it restricts bases to those substances that release a hydroxide ion .Physical And Chemical Properties Analysis

Physical properties include density, color, hardness, melting and boiling points, and electrical conductivity . We can observe some physical properties, such as density and color, without changing the physical state of the matter observed .Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . They undergo several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .

Biological and Medicinal Applications

Biphenyl structures play a crucial role in active pharmaceutical ingredients (APIs). They are used in a wide range of drugs for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals . They are also used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic, and antimalaria drugs .

Antibacterial Activity

Some biphenyl derivatives have shown potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens .

Antitumor Activity

Usnic acid, a lichen metabolite containing a biphenyl nucleus, has shown noteworthy biological activities, such as antitumor properties .

Antiviral Activity

Usnic acid has also been found to have antiviral properties .

Antiparasitic Activity

Usnic acid has been found to have antiparasitic properties .

Nanotechnology Applications

Research has driven the development of innovative alternatives, such as the encapsulation of usnic acid in controlled release systems, an attractive tool for pharmaceutical nanotechnology .

Toxicology Studies

Usnic acid is a toxic molecule. Research has been conducted to understand its mechanism of action and toxicology .

Safety and Hazards

Wirkmechanismus

Target of Action

Biphenyl derivatives have been reported to inhibit urate transporter 1 (urat1), a clinically validated target for the treatment of hyperuricemia and gout . They have also shown potent antibacterial activities against antibiotic-resistant bacteria .

Mode of Action

For instance, in the case of URAT1 inhibition, the compound prevents the reabsorption of uric acid in the kidneys, thereby promoting its excretion .

Biochemical Pathways

For instance, biphenyls can be degraded via the protocatechuate (PCA) 4,5-cleavage pathway or multiple 3-O-methylgallate (3MGA) catabolic pathways . The degradation of biphenyls involves several enzymes, including biphenyl dioxygenase, dihydrodiol dehydrogenase, 2,3-dihydroxybiphenyl dioxygenase, and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase .

Pharmacokinetics

It’s known that the major metabolic pathway for biphenyl compounds like losartan is by the cytochrome p450 (cyp) 3a4, 2c9, and 2c10 isoenzymes . After intestinal absorption, certain biphenyl derivatives are rapidly and almost completely hydrolyzed to their active forms .

Result of Action

Biphenyl derivatives have been reported to have various effects, such as inhibiting the function of urat1, leading to increased excretion of uric acid , and exhibiting potent antibacterial activities .

Action Environment

It’s known that biphenyl compounds are insoluble in water but soluble in typical organic solvents . This solubility profile may influence the compound’s action, efficacy, and stability.

Eigenschaften

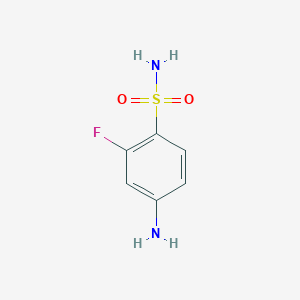

IUPAC Name |

2-(3-carboxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-13(16)10-5-3-4-9(8-10)11-6-1-2-7-12(11)14(17)18/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKNLQSJUCXVRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627289 | |

| Record name | [1,1'-Biphenyl]-2,3'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,1'-Biphenyl]-2,3'-dicarboxylic acid | |

CAS RN |

606-75-7 | |

| Record name | [1,1'-Biphenyl]-2,3'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do biphenyl-2,3'-dicarboxylic acid derivatives interact with GCPII and what are the downstream effects?

A: While the provided research doesn't delve into the specific binding interactions of biphenyl-2,3'-dicarboxylic acid itself with GCPII, it highlights the activity of its derivative, (3-2-Mercaptoethyl)biphenyl-2,3′-dicarboxylic acid (E2072). E2072 acts as a potent GCPII inhibitor . Inhibiting GCPII, an enzyme involved in the metabolism of N-acetyl-aspartyl-glutamate (NAAG), leads to increased levels of NAAG. NAAG acts as a neuroprotective agent and can potentially alleviate neuropathic pain .

Q2: What is the structure-activity relationship (SAR) for biphenyl-2,3'-dicarboxylic acid derivatives as GCPII inhibitors?

A: Research indicates that the presence of a thiol group, particularly a 2-mercaptoethyl substituent on the biphenyl-2,3'-dicarboxylic acid scaffold, is crucial for potent GCPII inhibitory activity . This suggests that the thiol group likely interacts with the active site of the enzyme. Additionally, variations in the substituents on the biphenyl ring can influence potency and selectivity.

Q3: What is known about the pharmacokinetic (PK) profile of E2072?

A: E2072 exhibits interesting PK properties. It demonstrates a long terminal half-life in rats (105 ± 40 h) due to its ability to form reversible disulfide bonds, both with itself (homodisulfides) and potentially with endogenous thiols (heterodisulfides) . This disulfide formation acts as a depot, continuously releasing active E2072. The compound also shows good oral bioavailability in both rats (~30%) and monkeys (~39%) and distributes well into tissues, including the sciatic nerve, a key target for neuropathy treatment .

Q4: What is the evidence for the in vivo efficacy of E2072 in treating neuropathic pain?

A: E2072 has demonstrated promising efficacy in preclinical models of neuropathic pain. In a rat model of chronic constrictive injury, oral administration of E2072 reversed existing thermal hyperalgesia . Importantly, E2072 also attenuated nerve conduction velocity deficits and hyperalgesia in a rodent model of oxaliplatin-induced neuropathy . These findings support further investigation of E2072 and other GCPII inhibitors as potential therapeutics for neuropathic pain.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

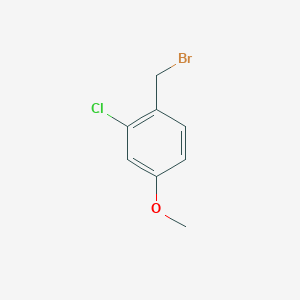

![[2,3'-Bipyridine]-4-carboxylic acid](/img/structure/B1290118.png)

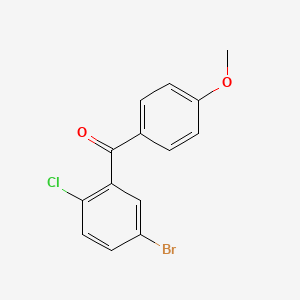

![7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B1290140.png)